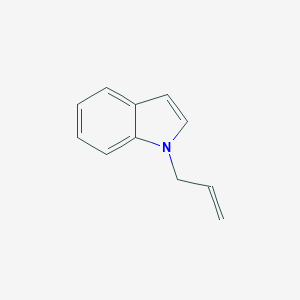![molecular formula C20H28O5 B103763 (3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate CAS No. 18456-00-3](/img/structure/B103763.png)
(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bakkenolide c belongs to the class of organic compounds known as terpene lactones. These are prenol lipids containing a lactone ring. Bakkenolide c exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, bakkenolide c is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, bakkenolide c can be found in green vegetables. This makes bakkenolide c a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- This compound has been used in the synthesis of tricyclic products derived from penicillin, showcasing its utility in complex organic syntheses (Mara et al., 1982).
Chemical Transformation and Reactions
- It is involved in alternative synthetic routes to dioxolanes and thiadiazines, indicating its role in the production of these chemical structures (Isobaev et al., 2021).
- The compound has been used in model studies for the synthesis of milbemycin β3, suggesting its application in synthesizing biologically active molecules (Attwood et al., 1981).
Molecular Structure and Properties
- Research has been conducted on the synthesis and structure of related arylpyran compounds, showing the compound’s relevance in the study of molecular structures (Milling et al., 2009).
Application in Organic Synthesis
- This compound is involved in the synthesis of five-membered 2,3-dioxo heterocycles, indicating its importance in creating specific organic ring structures (Silaichev et al., 2014).
Natural Product Isolation
- It is also key in the isolation of bisabolane derivatives from natural sources, such as Leontopodium alpinum, showing its role in natural product chemistry (Stuppner et al., 2002).
Reactivity and Stability
- Research has explored the effect of β-substituents on the reactivity of similar compounds, shedding light on its chemical behavior and stability (Gimalova et al., 2013).
Olfactory Studies
- The compound has been studied for its olfactory properties, particularly in the synthesis of spirocyclic analogs to analyze their scent characteristics (Kraft & Popaj, 2008).
Propriétés
Numéro CAS |
18456-00-3 |
|---|---|
Nom du produit |
(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate |
Formule moléculaire |
C20H28O5 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H28O5/c1-6-11(2)17(22)25-14-8-7-12(3)19(5)10-20(16(21)15(14)19)13(4)9-24-18(20)23/h6,12,14-16,21H,4,7-10H2,1-3,5H3/b11-6+ |
Clé InChI |
KVPXGWXTEOVUGO-HKTLJSNGSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@H]1CC[C@@H]([C@@]2([C@H]1[C@H]([C@@]3(C2)C(=C)COC3=O)O)C)C |
SMILES |
CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)O)C)C |
SMILES canonique |
CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)O)C)C |
melting_point |
167-167.5°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



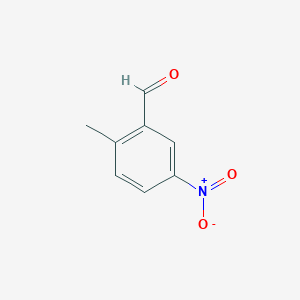
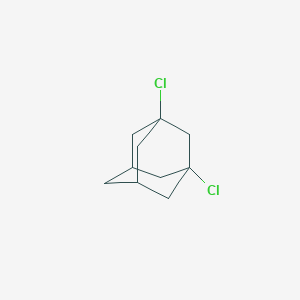
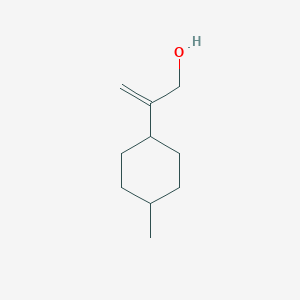
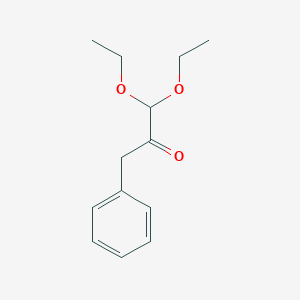
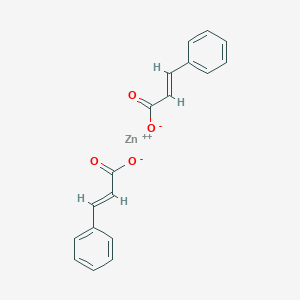
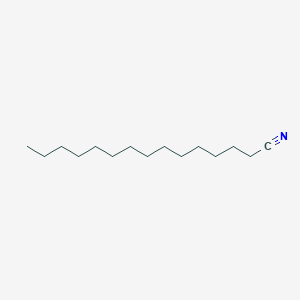
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)
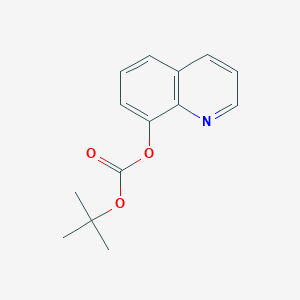
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
